2-oxobutanal - 4417-81-6

2-oxobutanal

Catalog Number: EVT-405824
CAS Number: 4417-81-6
Molecular Formula: C4H6O2
Molecular Weight: 86.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

In food chemistry:

  • 2-Oxobutanal is a key intermediate in the Maillard reaction [, , ]. The Maillard reaction is a complex series of chemical reactions between reducing sugars and amino acids that occurs upon heating. This reaction is responsible for the brown color and characteristic flavors of many cooked foods [, ].
  • It contributes significantly to the aroma profile of roasted foods, particularly those containing proline, due to its role in forming roast-smelling odorants like 2-propionyltetrahydropyridine (PTHP) [].

In atmospheric chemistry:

  • 2-Oxobutanal is identified as a significant product in the atmospheric degradation of certain biogenic volatile organic compounds (BVOCs) like 1-penten-3-ol and 1-penten-3-one through ozonolysis [, , ].
  • This atmospheric degradation pathway contributes to the formation of secondary organic aerosols (SOAs), impacting air quality and climate [, ].
Future Directions
  • Detailed Mechanistic Studies: Further research is needed to fully elucidate the complex mechanisms involved in the formation and reactions of 2-oxobutanal, particularly in the context of the Maillard reaction and atmospheric chemistry [].

1-Deoxy-D-erythro-hexo-2,3-diulose (1-Deoxyglucosone)

Compound Description: 1-Deoxy-D-erythro-hexo-2,3-diulose, also known as 1-deoxyglucosone, is a key intermediate in Maillard chemistry. It is a dicarbonyl compound that can undergo various reactions, including beta-dicarbonyl cleavage, enolization, water elimination, and oxidation. []

Relevance: The degradation of 1-deoxyglucosone in the presence of amino acids can lead to the formation of various compounds, including 2-oxobutanal. This highlights the role of 2-oxobutanal as a reactive intermediate in the Maillard reaction, similar to 1-deoxyglucosone. []

3,4-Dihydroxy-2-oxobutanal (Threosone)

Compound Description: 3,4-Dihydroxy-2-oxobutanal, also known as threosone, is an α-dicarbonyl compound identified as an important intermediate in the Maillard reaction, particularly in the degradation of glucose. []

Relevance: Similar to 2-oxobutanal, threosone belongs to the α-dicarbonyl group and is considered a key intermediate in the Maillard reaction. [] Their presence in the same reaction pathways emphasizes their shared significance in the formation of flavor and color in processed foods.

1-Hydroxybutane-2,3-dione (1-Deoxythreosone)

Compound Description: 1-Hydroxybutane-2,3-dione, also known as 1-deoxythreosone, is a dicarbonyl compound identified as a reactive Maillard intermediate. []

Relevance: Similar to 2-oxobutanal, 1-deoxythreosone is a reactive intermediate formed during the Maillard reaction. [] Their identification in the same study emphasizes their role in the complex network of reactions leading to the formation of aroma compounds.

4-Hydroxy-2-oxobutanal (3-Deoxythreosone)

Compound Description: 4-Hydroxy-2-oxobutanal, also known as 3-deoxythreosone, is an α-dicarbonyl compound identified as a key intermediate in the Maillard reaction, particularly in the degradation of glucose. []

Relevance: Both 4-hydroxy-2-oxobutanal and 2-oxobutanal are α-dicarbonyl compounds and key intermediates in the Maillard reaction, signifying their importance in the development of flavor and color in processed foods. [] They are often found together in reaction pathways related to sugar degradation.

2-Propionyl-1-pyrroline (PP)

Compound Description: 2-Propionyl-1-pyrroline (PP) is a significant roast-smelling odorant found in Maillard reaction products, particularly those involving proline and glucose. []

Relevance: Research suggests that 2-oxobutanal acts as a precursor to 1-hydroxy-2-butanone, which subsequently reacts with 1-pyrroline to yield 2-propionyltetrahydropyridine (PTHP). [] This pathway links 2-oxobutanal to the formation of important roast-smelling odorants like PP and PTHP, highlighting its role in generating desirable flavors in food.

2-Propionyltetrahydropyridine (PTHP)

Compound Description: 2-Propionyltetrahydropyridine (PTHP), existing in two tautomeric forms, is a key roast-smelling odorant produced during Maillard reactions, especially those involving proline and glucose. []

Relevance: 2-Oxobutanal acts as a precursor to 1-hydroxy-2-butanone, which then reacts with 1-pyrroline to form PTHP. This connection highlights the indirect role of 2-oxobutanal in generating roast aromas through its contribution to the formation of PTHP. []

Acetaldehyde

Compound Description: Acetaldehyde is a volatile organic compound often produced during the thermal degradation of carbohydrates. It can further react with other compounds to form various flavor and aroma compounds. []

Relevance: Acetaldehyde, alongside glycolaldehyde, can react to produce 2-oxobutanal in high yields (29 mol%). This reaction highlights the importance of acetaldehyde as a precursor to 2-oxobutanal, emphasizing its contribution to the overall aroma profile of a substance. []

Glycolaldehyde

Compound Description: Glycolaldehyde is a simple sugar and the smallest possible dihydroxyacetone molecule. It is often found as a product of carbohydrate degradation. []

Relevance: Similar to acetaldehyde, glycolaldehyde can react with it to produce significant amounts of 2-oxobutanal. This reaction underlines the role of glycolaldehyde as a key precursor for 2-oxobutanal formation, contributing to the final aroma profile. []

Formaldehyde

Compound Description: Formaldehyde is a simple organic compound and a common product in the ozonolysis of unsaturated compounds. [, ]

Relevance: Formaldehyde is a co-product with 2-oxobutanal during the ozonolysis of ethyl vinyl ketone. This emphasizes their shared origin from a common reactant and their potential presence together in atmospheric reactions. []

Perpropionic Acid

Compound Description: Perpropionic acid is an organic peroxide and a product identified in the gas-phase ozonolysis of ethyl vinyl ketone. []

Relevance: Perpropionic acid, along with 2-oxobutanal, is identified as a product in the ozonolysis of ethyl vinyl ketone. This suggests their formation through parallel pathways from a common starting material, highlighting their interconnected roles in this specific chemical reaction. []

Overview

Butanal, 2-oxo-, also known as 2-oxobutanal or butyric aldehyde, is an organic compound with the molecular formula C₄H₈O₂. It is categorized as an aldehyde and a ketone due to its functional groups. This compound is significant in various chemical reactions and industrial applications, primarily as an intermediate in organic synthesis.

Source

Butanal, 2-oxo- can be synthesized through several methods, including hydroformylation and other chemical transformations involving alkenes. The hydroformylation process, also referred to as the oxo process, is a widely used method for producing aldehydes from alkenes using carbon monoxide and hydrogen in the presence of a catalyst.

Classification

In terms of classification, Butanal, 2-oxo- falls under:

  • Functional Group: Aldehyde and ketone
  • IUPAC Name: Butanal, 2-oxo-
  • CAS Number: 497-03-0
Synthesis Analysis

Methods

The primary method for synthesizing Butanal, 2-oxo- is through the hydroformylation of alkenes. This reaction involves the addition of carbon monoxide and hydrogen to an alkene in the presence of a catalyst, typically cobalt or rhodium complexes.

Technical Details

  1. Hydroformylation Process:
    • The reaction typically occurs at high pressures (around 30 MPa) and elevated temperatures (150 to 180 °C).
    • The selectivity towards linear versus branched products is influenced by the choice of catalyst and reaction conditions. For example, using cobalt catalysts favors the production of normal butanal over isobutyraldehyde .
  2. Catalysts:
    • Cobalt-based catalysts are commonly used due to their effectiveness in facilitating the hydroformylation reaction.
    • Rhodium catalysts are also employed for their high activity and selectivity, particularly in laboratory settings .
Molecular Structure Analysis

Data

  • Molecular Formula: C₄H₈O₂
  • Molecular Weight: 88.11 g/mol
  • Boiling Point: Approximately 100 °C
Chemical Reactions Analysis

Reactions

Butanal, 2-oxo- participates in various chemical reactions typical for aldehydes and ketones:

  1. Aldol Condensation:
    • In the presence of base (e.g., sodium hydroxide), Butanal can undergo aldol condensation to form larger β-hydroxy aldehydes or ketones.
  2. Reduction Reactions:
    • It can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  3. Oxidation Reactions:
    • As an aldehyde, it can be oxidized to carboxylic acids under appropriate conditions.

Technical Details

The reaction mechanisms often involve nucleophilic attack on the carbonyl carbon followed by subsequent steps leading to product formation. For instance, during aldol condensation, an enolate ion forms from one molecule that attacks another molecule of Butanal .

Mechanism of Action

The mechanism of action for Butanal, 2-oxo- primarily revolves around its reactivity as an electrophile due to the presence of the carbonyl group.

  1. Nucleophilic Addition:
    • Nucleophiles attack the electrophilic carbon atom in the carbonyl group.
  2. Formation of Tetrahedral Intermediate:
    • This leads to the formation of a tetrahedral intermediate.
  3. Rearrangement/Elimination:
    • The intermediate may rearrange or eliminate a leaving group (like water) to form new products such as alcohols or carboxylic acids.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Characteristic pungent odor typical of aldehydes

Chemical Properties

  1. Solubility: Soluble in water due to its polar nature.
  2. Reactivity: Reacts readily with nucleophiles due to its electrophilic carbonyl group.
  3. Stability: Generally stable under standard conditions but can undergo polymerization or oxidation if not handled properly.

Relevant data indicates that Butanal can participate in various reactions typical for aldehydes and ketones, making it versatile in organic synthesis .

Applications

Butanal, 2-oxo-, serves several scientific and industrial purposes:

  1. Intermediate in Organic Synthesis:
    • It is used as a building block for synthesizing various chemicals including pharmaceuticals and agrochemicals.
  2. Flavoring Agent:
    • Employed in food chemistry for flavoring due to its characteristic aroma.
  3. Chemical Research:
    • Utilized in laboratories for studying reaction mechanisms involving aldehydes and ketones.
  4. Production of Alcohols:
    • Acts as a precursor for synthesizing butanol through reduction reactions.

Properties

CAS Number

4417-81-6

Product Name

Butanal, 2-oxo-

IUPAC Name

2-oxobutanal

Molecular Formula

C4H6O2

Molecular Weight

86.09 g/mol

InChI

InChI=1S/C4H6O2/c1-2-4(6)3-5/h3H,2H2,1H3

InChI Key

RWHQMRRVZJSKGX-UHFFFAOYSA-N

SMILES

CCC(=O)C=O

Synonyms

ethylglyoxal
ethylglyoxal, ion (1-), (E)-isomer
ethylglyoxal, ion (1-), (Z)-isome

Canonical SMILES

CCC(=O)C=O

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